5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5-benzyl-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-7-6-18-13-12(8-16-18)14(20)17(10-15-13)9-11-4-2-1-3-5-11/h1-5,8,10,19H,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTXQXYFENMNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. This method utilizes ultrasonic waves to enhance the reaction rate and yield. The reaction typically involves the cycloaddition of organic azides and terminal alkynes in the presence of a copper(I) catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) catalysts for cycloaddition, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant anticancer activity. For instance:
- A study reported that pyrazolo[3,4-d]pyrimidine derivatives demonstrated potent inhibition against various cancer cell lines, including HepG2 and A549. The compound's structure allows it to interact with kinases involved in cancer progression, leading to apoptosis in malignant cells .
- Specific modifications to the pyrazolo[3,4-d]pyrimidine scaffold have been shown to enhance the anticancer efficacy of these compounds. For example, compounds with electron-withdrawing groups at specific positions have exhibited improved activity against cancer cell lines compared to standard treatments like cisplatin .
Anti-inflammatory Activity
5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has also been evaluated for its anti-inflammatory properties. Studies suggest that pyrazole derivatives can inhibit inflammatory pathways by modulating the activity of cyclooxygenase enzymes and other mediators involved in inflammation .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound typically involves multi-step reactions that create the pyrazolo framework and introduce functional groups essential for biological activity.
Key Findings from SAR Studies
- Functionalization : The introduction of various substituents at the benzyl or hydroxyethyl positions significantly affects the compound's potency. For instance, adding halogens or alkyl groups can enhance binding affinity to target proteins .
- Mechanism of Action : The compound appears to target specific kinases involved in cell proliferation and survival pathways. This targeting mechanism is crucial for its anticancer effects and may also play a role in its anti-inflammatory properties .
Case Studies
Several studies illustrate the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of 5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors and signaling pathways, modulating various biological processes such as cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs and their substituents are compared in Table 1.
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Key Observations :
- Position 1 : Alkyl/aryl groups (e.g., methyl, phenyl) increase lipophilicity, while polar groups (e.g., 2-hydroxyethyl) improve solubility.
- Chloromethyl groups introduce reactivity for further functionalization.
Biological Activity
5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, as well as structure-activity relationships (SARs) derived from various studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for diverse biological activities. Its molecular formula is CHNO, and it possesses a molecular weight of approximately 284.32 g/mol. The presence of the benzyl and hydroxyethyl groups is crucial for its biological interactions.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound demonstrated potent inhibition of cyclooxygenase-2 (COX-2) activity. The IC values for these compounds were reported to be comparable to that of celecoxib, a standard anti-inflammatory drug:
These findings suggest that the compound may serve as a lead for developing new anti-inflammatory agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, derivatives of pyrazolo[3,4-d]pyrimidine have shown significant cytotoxic effects against various cancer cell lines:
These results indicate that the compound not only inhibits cancer cell growth but also induces apoptosis in certain cell lines.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Suppression of Pro-inflammatory Cytokines : By inhibiting COX-2 and other inflammatory mediators, it reduces inflammation-related tumorigenesis.
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Study on Lung Cancer : A study evaluated the effects of a derivative similar to this compound on A549 lung cancer cells. The results indicated significant growth inhibition with an IC value of 49.85 μM.
- Anti-inflammatory Efficacy : In an animal model of arthritis, administration of the compound led to reduced paw edema and lower levels of inflammatory cytokines compared to control groups.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 5-benzyl-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one?
- Methodological Answer : The compound can be synthesized via tandem aza-Wittig reactions and annulation processes. For example, iminophosphorane intermediates (prepared from triphenylphosphine and azides) react with aromatic isocyanates and hydrazine to regioselectively form the pyrazolo-pyrimidinone core . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to achieving high yields (52–92%). Ethanol or THF with sodium ethoxide as a base is commonly used .
Q. How can the structure of this compound be validated experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., benzyl and hydroxyethyl groups) and aromatic proton environments.
- IR spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and hydroxyl (-OH) groups (~3200–3500 cm⁻¹) .
- X-ray crystallography : Resolve ambiguities in regiochemistry or tautomerism, particularly for derivatives with multiple substituents .
Q. What computational tools predict physicochemical properties relevant to drug design?
- Methodological Answer : Use software like ACD/Labs Percepta or Molinspiration to calculate:
- LogD/pKa : Predict solubility and ionization at physiological pH (e.g., LogD = -0.88 at pH 7.4 ).
- Polar surface area (PSA) : Estimate membrane permeability (reported PSA = 70.14 Ų for the core scaffold ).
- Lipinski’s Rule of Five : Assess drug-likeness (the compound’s molecular weight = 240.27 g/mol, within acceptable limits ).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for xanthine oxidase (XO) inhibition?
- Methodological Answer :
- Substituent variation : Replace the benzyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) groups to modulate XO binding affinity. Derivatives with 4-chloro-2-hydroxy-5-methylphenyl groups showed IC₅₀ values comparable to allopurinol .
- Bioisosteric replacement : Substitute the hydroxyethyl group with sulfonamide or thioether moieties to enhance metabolic stability .
- In silico docking : Use AutoDock Vina or Schrödinger to model interactions with XO’s active site (e.g., molybdenum center and hydrophobic pockets) .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- ADME profiling : Assess hepatic microsomal stability and plasma protein binding to identify bioavailability limitations.
- Metabolite identification : Use LC-MS/MS to detect rapid hydroxylation or glucuronidation of the hydroxyethyl group, which may reduce in vivo activity .
- Formulation optimization : Encapsulate the compound in PEGylated liposomes or cyclodextrins to improve solubility and half-life .
Q. How can regioselectivity challenges during functionalization of the pyrazolo-pyrimidinone core be addressed?
- Methodological Answer :
- Protecting groups : Temporarily block the 1-position hydroxyethyl group with tert-butyldimethylsilyl (TBS) ethers to direct electrophilic substitution to the 6-position .
- Metal-catalyzed cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 5-position without side reactions .
Q. What in vitro models are suitable for evaluating antifungal activity?
- Methodological Answer :
- Antifungal assays : Test against Botrytis cinerea and Sclerotinia sclerotiorum using mycelial growth inhibition methods. Derivatives with methyl substituents (R = Me) showed 100% inhibition at 50 mg/L, outperforming benzyl analogs .
- Time-kill kinetics : Monitor fungistatic vs. fungicidal effects over 24–72 hours to determine minimum inhibitory concentrations (MICs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
